molecular formula C40H56 B1666861 Beta-Carotene CAS No. 7235-40-7

Beta-Carotene

Cat. No.: B1666861
CAS No.: 7235-40-7
M. Wt: 536.9 g/mol
InChI Key: OENHQHLEOONYIE-JLTXGRSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Carotene is a naturally occurring pigment found in plants, giving them their vibrant orange-yellow color. It belongs to the carotenoid family, which includes over 600 compounds. This compound is a precursor to vitamin A, meaning it can be converted into vitamin A in the body, which is essential for vision, immune function, and overall health .

Mechanism of Action

Target of Action

Beta-carotene, a precursor of vitamin A, primarily targets the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors play a crucial role in modulating the expression of specific genes, thereby influencing various physiological processes .

Mode of Action

This compound interacts with its targets by being metabolized into retinoids, which then bind to RARs and RXRs . This binding modulates the expression of specific genes, leading to various physiological effects . In vitro studies have shown that this compound can ameliorate oxidative stress, enhance antioxidant activity, and decrease apoptosis in hepatocytes .

Biochemical Pathways

This compound is involved in the isoprene synthesis pathway . It is metabolized into retinoids via the action of the enzyme this compound oxygenase 1 . The retinoids can be stored as esters or further oxidized and excreted via phase 2 metabolism pathways .

Pharmacokinetics

This compound’s absorption depends on the presence of bile and absorbable fat in the intestinal tract . Supplemental forms of this compound have markedly greater bioavailability than dietary this compound .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It is known for its antioxidant properties, which can help protect cells from damage . Furthermore, its metabolites can modulate the expression of specific genes, leading to reduced incidence of several chronic diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the morphology and biosynthesis of E. coli membrane can be genetically modified to increase the storage space of this compound . Additionally, dietary intake and serum levels of this compound can impact its bioavailability and bioactivity .

Biochemical Analysis

Biochemical Properties

Betacarotene plays a crucial role in biochemical reactions. It serves as a precursor for vitamin A and prevents several chronic-degenerative diseases . Betacarotene interacts with various enzymes, proteins, and other biomolecules. For instance, it can be converted to retinol in a process catalyzed by carotenoid oxygenase .

Cellular Effects

Betacarotene influences cell function by acting as an antioxidant, activating certain gene expressions associated with cell-to-cell communication, modulating lipoxygenase activity, and impacting immune response . It also plays a role in preventing various diseases, such as tumor formation, cardiovascular diseases, and vision-related conditions .

Molecular Mechanism

At the molecular level, Betacarotene exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The antioxidant property of Betacarotene may result from its double carbon-carbon bonds interacting with each other via conjugation, causing electrons in the molecule to move freely across these areas of the molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Betacarotene change over time. High-performance liquid chromatography (HPLC) and TLC-Densitometry methods have been used to analyze Betacarotene, demonstrating its stability and degradation over time .

Dosage Effects in Animal Models

The effects of Betacarotene vary with different dosages in animal models. While specific dosage effects are not mentioned in the references, it is known that diet rich in carotenoids imparts health benefit properties .

Metabolic Pathways

Betacarotene is involved in various metabolic pathways. It acts as a precursor to plant hormone ABA and strigolactones . It also interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Subcellular Localization

It is known that carotenoids can directly interact with some free radical species .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Carotene can be synthesized chemically through various methods. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form a double bond. This process is repeated to build the long chain of conjugated double bonds characteristic of betacarotene .

Industrial Production Methods: Industrial production of betacarotene can be achieved through chemical synthesis or extraction from natural sources. Chemical synthesis involves multiple steps, including the formation of intermediates like retinal. Alternatively, betacarotene can be extracted from algae, such as Dunaliella salina, which is rich in this compound .

Chemical Reactions Analysis

Types of Reactions: Beta-Carotene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves oxygen or other oxidizing agents.

    Reduction: Requires reducing agents like NADPH in biological systems.

Major Products:

    Retinal: An intermediate in the conversion of betacarotene to vitamin A.

Comparison with Similar Compounds

Beta-Carotene is one of several carotenoids, including:

This compound is unique in its high provitamin A activity, making it a crucial dietary component for maintaining vision and immune function .

Properties

IUPAC Name

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENHQHLEOONYIE-JLTXGRSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Record name BETA-CAROTENE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name BETA-CAROTENE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020253
Record name beta-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red to brownish-red crystals or crystalline powder, Red, brownish-red or purple-violet crystals or crystalline powder (colour varies according to extraction solvent used and conditions of crystallisation), Deep purple or red solid; [Merck Index], Solid
Record name BETA-CAROTENE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name BETA-CAROTENE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name beta-Carotene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19046
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name beta-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

633-577ºC, 654.00 to 657.00 °C. @ 760.00 mm Hg
Record name Beta carotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name beta-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sol in benzene, chloroform, carbon disulfide; moderately sol in ether, petroleum ether, oils; 100 ml hexane dissolve 109 mg at 0 °C; very sparingly sol in methanol and ethanol; practically insol in water, acids, alkalies, SOL IN FAT SOLVENTS, Soluble in acetone, Soluble in vegetable oils, For more Solubility (Complete) data for BETA-CAROTENE (7 total), please visit the HSDB record page., 0.6 mg/mL
Record name Beta carotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BETA-CAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.00 at 20 °C/20 °C
Record name BETA-CAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Beta-carotene is an antioxidant that presents significant efficacy against the reactive oxygen species singlet oxygen. Beta-carotene acts as a scavenger of lipophilic radicals within the membranes of every cell compartments. It also presents an oxidative modification of LDL. The presence of long chains of conjugated double bonds is responsible for its antioxidative properties by allowing beta-carotene to chelate oxygen-free radicals and dissipate their energy. The chelation of free radicals inhibits the peroxidation of lipids. The effect of beta-carotene in the immune response is thought to be related to the direct effect on the thymus which increases the production of immune cells., IN HEMATOPORPHYRIN PHOTOSENSITIZED MICE BETA-CAROTENE SHOWED PHOTOPROTECTION WAS DUE TO FREE RADICAL SCAVENGING OR SINGLET O QUENCHING BUT ALSO A POSSIBLE ROLE OF 400 NM LIGHT ABSORPTION, A PROPERTY OF BETA-CAROTENE., Beta carotene protects patients with erythropoietic protoporphyria against severe photosensitivity reactions (burning sensation, edema, erythema, pruritus, and/or cutaneous lesions). The drug has no effect on the basic biochemical abnormality of erythropoietic protoporphyria (eg, erythrocyte, plasma, and stool concentrations of protoporphyrins are not altered by the drug). The precise mechanism by which the drug exerts photoprotection has not been established. There is some evidence that photosensitizers may act through the formation of singlet excited oxygen and/or free radicals. Since in vitro studies indicate that beta carotene can quench free radicals and singlet excited oxygen, this may be the mechanism by which the drug acts. It is unlikely that beta carotene acts simply as a filter for the wavelengths of light that induce phototoxic effects., beta-Carotene inhibits UV-B carcinogenesis. beta-Carotene is an excellent quencher of singlet oxygen, and can quench free radicals. beta-Carotene has been shown to quench singlet oxygen/free radical reactions in the skin of porphyric mice, and has been found to quench excited species formed on irradiation of mouse skin by UV-B.
Record name Beta carotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BETA-CAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Deep purple, hexagonal prisms from benzene and methanol, Red, rhombic, almost square leaflets from petroleum ether; dil soln are yellow, CRYSTALLINE FORM APPEARS DEEP ORANGE OR COPPER-COLORED, Red-brown hexagonal prisms from benzene and methanol

CAS No.

7235-40-7
Record name β-Carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7235-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beta carotene [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007235407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beta carotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name beta Carotene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .beta.,.beta.-Carotene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETA CAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01YAE03M7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BETA-CAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

176-184ºC, 183 °C (evacuated tube), 183 °C
Record name Beta carotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BETA-CAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beta-Carotene
Reactant of Route 2
Beta-Carotene
Reactant of Route 3
Beta-Carotene
Reactant of Route 4
Reactant of Route 4
Beta-Carotene
Reactant of Route 5
Reactant of Route 5
Beta-Carotene
Reactant of Route 6
Reactant of Route 6
Beta-Carotene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.